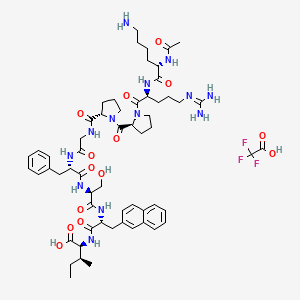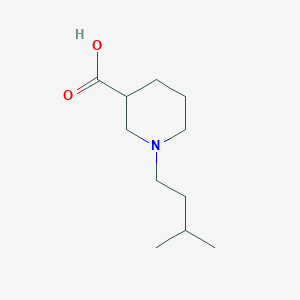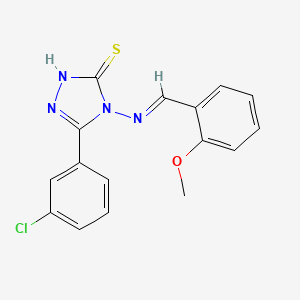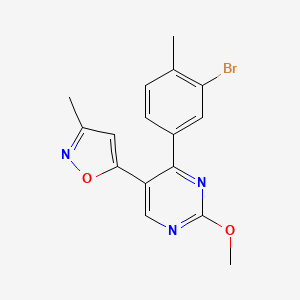
R715 TFA(185052-09-9 free base)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R715 TFA (185052-09-9 free base) is a potent and selective bradykinin B1 receptor antagonist. It is known for its high specificity and efficacy in reducing mechanical hypernociception in neuropathic pain models . The compound is metabolically stable and does not exhibit activity at B2 receptors .
Métodos De Preparación
The synthetic route for R715 TFA involves multiple steps of peptide synthesis. The compound is synthesized by coupling various amino acids and peptide fragments under controlled conditions. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The final product is purified using chromatographic techniques .
Análisis De Reacciones Químicas
R715 TFA undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
R715 TFA has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of bradykinin receptors and their antagonists.
Biology: The compound is utilized in research on pain mechanisms and inflammatory responses.
Medicine: R715 TFA is investigated for its potential therapeutic applications in treating neuropathic pain and other conditions involving bradykinin B1 receptors.
Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery.
Mecanismo De Acción
R715 TFA exerts its effects by selectively binding to and antagonizing bradykinin B1 receptors. This interaction inhibits the receptor’s activity, leading to a reduction in pain and inflammation. The molecular targets involved include the bradykinin B1 receptor and associated signaling pathways, such as the activation of protein kinase C (PKC) and the release of inflammatory mediators .
Comparación Con Compuestos Similares
R715 TFA is unique in its high specificity for bradykinin B1 receptors and its lack of activity at B2 receptors. Similar compounds include:
Sar-[D-Phe8]-des-Arg9-Bradykinin acetate: A potent and selective bradykinin B1 receptor agonist.
Lys-(Des-Arg9,Leu8)-Bradykinin: A selective antagonist of the bradykinin B1 receptor.
Anatibant 2HCl: A small molecule bradykinin B2 receptor antagonist used in the study of neurological disorders.
R715 TFA stands out due to its metabolic stability and effectiveness in reducing mechanical hypernociception in neuropathic pain models .
Propiedades
Fórmula molecular |
C59H82F3N13O14 |
|---|---|
Peso molecular |
1254.4 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C57H81N13O12.C2HF3O2/c1-4-34(2)48(56(81)82)68-51(76)43(31-37-23-24-38-17-8-9-18-39(38)29-37)66-52(77)44(33-71)67-50(75)42(30-36-15-6-5-7-16-36)64-47(73)32-62-53(78)45-21-13-27-69(45)55(80)46-22-14-28-70(46)54(79)41(20-12-26-61-57(59)60)65-49(74)40(63-35(3)72)19-10-11-25-58;3-2(4,5)1(6)7/h5-9,15-18,23-24,29,34,40-46,48,71H,4,10-14,19-22,25-28,30-33,58H2,1-3H3,(H,62,78)(H,63,72)(H,64,73)(H,65,74)(H,66,77)(H,67,75)(H,68,76)(H,81,82)(H4,59,60,61);(H,6,7)/t34-,40-,41-,42-,43+,44-,45-,46-,48-;/m0./s1 |
Clave InChI |
ZFUJDXXJCMFOSK-WBUMRSSGSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide](/img/structure/B12045381.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12045385.png)
![(E)-1-hydroxy-3-oxo-N'-(pyridin-4-ylmethylene)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carbohydrazide](/img/structure/B12045390.png)
![8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B12045407.png)


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12045429.png)



